![molecular formula C21H20N2O3S2 B2593834 4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 923457-55-0](/img/structure/B2593834.png)
4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide” is an organic compound with potential implications in various fields of research and industry. It is a derivative of 8H-Indeno[1,2-d]thiazole .
Synthesis Analysis
The synthesis of 8H-Indeno[1,2-d]thiazole derivatives, which includes “4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide”, has been reported in the literature . The synthesis involves a series of chemical reactions, and the resulting compounds are evaluated for their biochemical activities .
Molecular Structure Analysis
The molecular structure of “4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide” is represented by the molecular formula C21H20N2O3S2 . The structure includes a benzylsulfonyl group, an indeno[1,2-d]thiazol-2-yl group, and a butanamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide” and its derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the desired product .
Scientific Research Applications
SARS-CoV-2 3CL Protease Inhibitor
The compound has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL Protease . The 3-Chymotrypsin-like cysteine protease (3CLpro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . Among the series of 8H-indeno [1,2-d]thiazole derivatives synthesized, the representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .
properties
IUPAC Name |
4-benzylsulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-19(11-6-12-28(25,26)14-15-7-2-1-3-8-15)22-21-23-20-17-10-5-4-9-16(17)13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFSXMAAANRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.